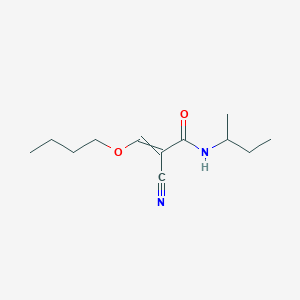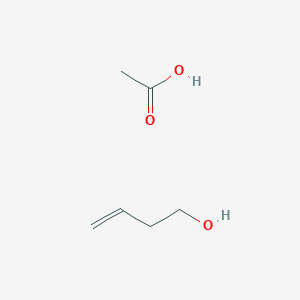
Acetic acid;but-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;but-3-en-1-ol is an organic compound that combines the properties of acetic acid and but-3-en-1-ol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. But-3-en-1-ol, on the other hand, is an unsaturated alcohol with the chemical formula C₄H₇OH. The combination of these two compounds results in a unique molecule that exhibits characteristics of both an acid and an alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetic acid;but-3-en-1-ol can be synthesized through esterification, a reaction between acetic acid and but-3-en-1-ol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;but-3-en-1-ol undergoes several types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to break down into acetic acid and but-3-en-1-ol.
Oxidation: Reaction with oxidizing agents to form corresponding aldehydes or ketones.
Reduction: Reaction with reducing agents to form corresponding alcohols.
Common Reagents and Conditions
Esterification: Concentrated sulfuric acid as a catalyst.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Esterification: Esters.
Hydrolysis: Acetic acid and but-3-en-1-ol.
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;but-3-en-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;but-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, attacking electrophilic centers in chemical reactions. In biological systems, it may interact with cellular components, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with similar acidic properties.
But-3-en-1-ol: An unsaturated alcohol with similar alcohol properties.
Ethyl acetate: An ester formed from acetic acid and ethanol, similar in structure and reactivity.
Uniqueness
Acetic acid;but-3-en-1-ol is unique due to its combination of acidic and alcoholic properties, allowing it to participate in a wide range of chemical reactions. Its dual functionality makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
91364-32-8 |
|---|---|
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
acetic acid;but-3-en-1-ol |
InChI |
InChI=1S/C4H8O.C2H4O2/c1-2-3-4-5;1-2(3)4/h2,5H,1,3-4H2;1H3,(H,3,4) |
InChI-Schlüssel |
DWSQSZXQXYUKSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C=CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



phenylsilane](/img/structure/B14357148.png)
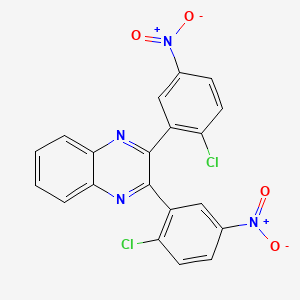
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
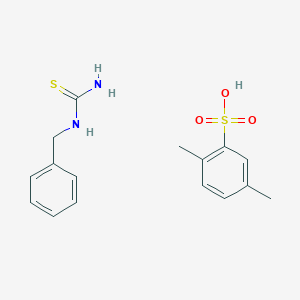

![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
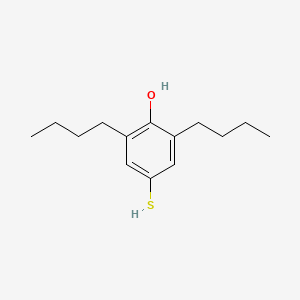

![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)

